![molecular formula C9H9N3OS B2874232 7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306979-28-2](/img/structure/B2874232.png)
7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Description
The compound “7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one” belongs to a class of organic compounds known as heterocyclic compounds, specifically a subclass called triazines . Triazines are known for their wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one have seen significant interest due to their potential in various biological applications. For instance, novel sulfonated zinc-triazine complexes, which incorporate a pyridyl triazine core, have been synthesized and characterized for their biological applications. These complexes are water-soluble, indicating their potential for serum distribution via albumins (N. Abeydeera, I. Perera, T. Perera, 2018).
Advances in Reaction Methods
Research on polysubstituted dihydrofuro and dihydropyrano pyridines via microwave-activated inverse electron demand Diels–Alder reactions highlights the efficiency of using 3-methylsulfanyl-1,2,4-triazines as reactants. This method provides an efficient synthesis pathway for creating diverse bicyclic scaffolds, potentially useful in the development of new chemical entities (Y. Hajbi, F. Suzenet, M. Khouili, S. Lazar, G. Guillaumet, 2007).
Drug Delivery Systems
A study on the drug delivery of lipophilic pyrenyl derivatives through encapsulation in a water-soluble metalla-cage demonstrates the application of triazine-based compounds in creating effective drug delivery systems. This research suggests the potential for triazine derivatives in facilitating the delivery of hydrophobic drugs (J. Mattsson, Olivier Zava, A. Renfrew, Y. Sei, K. Yamaguchi, P. Dyson, B. Therrien, 2010).
Molecular Structure Analysis
The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, in both dimethylformamide and water monosolvates, has been reported, shedding light on the possible biological activity of its coordination compounds. This structural analysis can inform the design of triazine derivatives for specific biological applications (L. Canfora, S. Pillet, E. Espinosa, G. Ruisi, 2010).
Larvicidal and Antimicrobial Activities
Triazine derivatives have also been explored for their larvicidal and antimicrobial activities. A series of novel triazinone derivatives demonstrated growth inhibition properties against certain bacterial and fungal pathogens, as well as mosquito larvicidal activity. This highlights the potential use of triazine derivatives in developing new antimicrobial agents (C. Kumara, P. Naik, D. JagadeeshPrasad, Y. AnushaG., P. Castelino, J. MadhuKumarD., K. Laxmana, A. Nair, 2015).
properties
IUPAC Name |
7-methyl-2-methylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-6-3-4-7-10-8(14-2)11-9(13)12(7)5-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJVVIZMWNEOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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